molecular formula C20H22ClNO5S B2735313 7-(2-chlorophenyl)-4-(2,4-dimethoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione CAS No. 2176270-99-6

7-(2-chlorophenyl)-4-(2,4-dimethoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B2735313
CAS No.: 2176270-99-6
M. Wt: 423.91
InChI Key: LFOUFKXRHJKLBS-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-4-(2,4-dimethoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione (CAS 2176270-99-6) is a complex synthetic molecule with a molecular formula of C20H22ClNO5S and a molecular weight of 423.91 g/mol . This compound features a unique 1,4-thiazepane-1,1-dione core structure, which incorporates a sulfonyl group, providing distinct electronic and steric properties . The core is further functionalized with a 2-chlorophenyl group at the 7-position and a 2,4-dimethoxybenzoyl group at the 4-position . This specific combination of electron-withdrawing (chloro) and electron-donating (methoxy) aromatic substituents makes it a versatile intermediate for structure-activity relationship (SAR) studies and complex heterocyclic scaffold construction in organic synthesis . The presence of these pharmacologically relevant motifs suggests its potential value in pharmaceutical research for the design and development of new active agents, though its specific biological mechanisms require further investigation . The compound's calculated properties include a topological polar surface area of 81.3 Ų and an XLogP3 value of 3, which provide insight into its potential physicochemical behavior . Researchers can utilize this compound as a key building block in medicinal chemistry projects. It is offered in various quantities to support laboratory-scale research. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(2,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO5S/c1-26-14-7-8-16(18(13-14)27-2)20(23)22-10-9-19(28(24,25)12-11-22)15-5-3-4-6-17(15)21/h3-8,13,19H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOUFKXRHJKLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-4-(2,4-dimethoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazepane Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-chlorophenylamine and a thioamide under acidic conditions.

    Introduction of the Dioxido Group: Oxidation of the thiazepane ring using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Dimethoxyphenyl Group: This step might involve a Friedel-Crafts acylation reaction where the dimethoxybenzene is reacted with an acyl chloride derivative of the thiazepane intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazepane ring can undergo further oxidation to introduce additional functional groups.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups like nitro, amino, or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, 7-(2-chlorophenyl)-4-(2,4-dimethoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic effects. Its structural features suggest it could interact with biological targets involved in diseases such as cancer or neurological disorders.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-4-(2,4-dimethoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The chlorophenyl and dimethoxyphenyl groups could facilitate binding to hydrophobic pockets in proteins, while the thiazepane ring might interact with polar or charged residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ primarily in substituents at positions 4 and 7 of the thiazepane core. Below is a comparative analysis based on evidence:

Compound Position 7 Substituent Position 4 Substituent Molecular Formula Molecular Weight Key Features
Target Compound 2-Chlorophenyl 2,4-Dimethoxybenzoyl Not explicitly listed Not available Enhanced electron-donating effects from dimethoxy groups; moderate lipophilicity
7-(2-Chlorophenyl)-4-[2-(4-fluorophenoxy)acetyl]-1lambda6,4-thiazepane-1,1-dione (CAS 2034330-36-2) 2-Chlorophenyl 2-(4-Fluorophenoxy)acetyl C19H19ClFNO4S 411.87 Fluorine atom enhances metabolic stability; acetyl linker improves flexibility
7-(2-Fluorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1lambda6,4-thiazepane-1,1-dione 2-Fluorophenyl 1-(4-Fluorophenyl)cyclopropanecarbonyl Not listed Not available Cyclopropane ring increases rigidity; dual fluorine atoms enhance electronegativity
7-(2-Fluorophenyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione (BI89649) 2-Fluorophenyl 5-Phenyl-1,2-oxazole-3-carbonyl C21H19FN2O4S 414.45 Oxazole ring introduces aromatic stacking potential; phenyl group boosts hydrophobicity
4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione N/A (thiazinane core) 2-Thienylmethyl C9H11NO2S2 241.32 Thiophene moiety enhances π-π interactions; smaller molecular weight improves solubility

Physicochemical and Functional Insights

  • Electron Effects : The 2,4-dimethoxybenzoyl group in the target compound provides electron-donating methoxy groups, which may stabilize charge interactions in binding pockets. In contrast, fluorine substituents in analogs (e.g., CAS 2034330-36-2) increase electronegativity and metabolic resistance .
  • Conversely, the acetyl linker in CAS 2034330-36-2 allows greater rotational freedom .
  • Solubility and Bioavailability : The thienylmethyl-substituted thiazinane (MW 241.32) has lower molecular weight and a sulfur-rich structure, likely enhancing aqueous solubility compared to bulkier thiazepane derivatives .

Pharmacological Implications (Inferred)

While direct activity data for the target compound is absent, structural trends suggest:

  • Dimethoxybenzoyl derivatives may target enzymes requiring planar aromatic interactions (e.g., kinases or cytochrome P450 isoforms).
  • Fluorinated analogs (e.g., CAS 2034330-36-2) are optimized for prolonged half-life due to fluorine’s metabolic stability .
  • Oxazole-containing compounds (e.g., BI89649) could exhibit enhanced binding to hydrophobic pockets in receptors like GPCRs .

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